molecular formula C9H11BrMgO B060807 3,5-Dimethyl-4-methoxyphenylmagnesium bromide CAS No. 185416-17-5

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

Cat. No. B060807
M. Wt: 239.39 g/mol
InChI Key: XSPAONKQJCLPAB-UHFFFAOYSA-M
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Description

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is a compound with the molecular formula C9H11BrMgO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

This compound is formed by reacting magnesium metal with 3,5-dimethyl-4-methoxybromobenzene in an anhydrous solvent, such as diethyl ether, at low temperatures. The resulting product is a colorless or pale yellow solid that is highly sensitive to water and air.


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide consists of a magnesium center bonded to a 3,5-dimethyl-4-methoxyphenyl (DMP) group via a covalent carbon-magnesium bond.


Chemical Reactions Analysis

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is a highly reactive compound that is often used in organic synthesis as a nucleophile. It reacts violently with water .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.39 g/mol . It is a colorless or pale yellow solid with a density of 0.949 g/mL at 25 °C . It is highly sensitive to water and air.

Scientific Research Applications

  • Synthesis of Labelled Organophosphorus Pesticides : Utilized in the synthesis of carbon-14 labelled organophosphorus insecticides like Sumithion (Yoshitake et al., 1977).

  • Analgetic Agent Synthesis : Involved in the synthesis of new analgetic agents with low addiction liability (Takeda et al., 1976).

  • Antiestrogenic Activity in Pharmaceuticals : A key reactant in synthesizing compounds demonstrating potent antiestrogenic activity (Jones et al., 1979).

  • Synthesis of Organic Compounds : Utilized in various organic syntheses, including the creation of novel dihydronaphthalene isomers (Wittig, 1980).

  • Model Reactions for Orellanine Deoxidation : Applied in the synthesis and thermal decomposition studies of specific pyridine-N-oxides (Antkowiak & Gessner, 1984).

  • In Suzuki Cross-Coupling Reactions : A key reactant in Suzuki cross-coupling reactions, particularly in the preparation and coupling of bis(3,5-dimethylphenyl)borinic acid (Winkle & Schaab, 2001).

  • Synthesis of Chiral Dihydroxy-9,9′-spirobifluorenes : Used in the production of chiral spirobifluorenes, which have applications in materials science (Cheng et al., 2006).

  • In Photodynamic Therapy for Cancer Treatment : Incorporated in the synthesis of new zinc phthalocyanine derivatives, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Safety And Hazards

This compound is highly flammable and may form explosive peroxides . It causes severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water .

properties

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

CAS RN

185416-17-5
Record name 185416-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JW Han, T Hayashi - Tetrahedron: Asymmetry, 2002 - Elsevier
A new MOP ligand 8 containing two n-octyl groups at the 6 and 6′ positions of the (R)-2-(diphenylphosphino)-2′-aryl-1,1′-binaphthyl skeleton was prepared and used for the …
Number of citations: 49 www.sciencedirect.com
T Hayashi, M Ishigedani - Tetrahedron, 2001 - Elsevier
Catalytic asymmetric arylation of N-alkylidenesulfonamides 1a–d, which are prepared from α,β-unsaturated aldehydes and 4-nitrobenzenesulfonamide, with aryltrimethylstannanes 2m–…
Number of citations: 84 www.sciencedirect.com
T Hayashi, M Ishigedani - Journal of the American Chemical …, 2000 - ACS Publications
Although enantiomerically pure diarylmethylamines constitute many biologically important compounds, 1 their preparation by asymmetric synthesis has not been well developed. 2 …
Number of citations: 253 pubs.acs.org
TA Grese, S Cho, DR Finley, AG Godfrey… - Journal of medicinal …, 1997 - ACS Publications
The 2-arylbenzothiophene raloxifene, 1, is a selective estrogen receptor modulator which is currently under clinical evaluation for the prevention and treatment of postmenopausal …
Number of citations: 227 pubs.acs.org
NY Kang, JY Lee, SH Lee, IH Song… - Journal of the …, 2020 - ACS Publications
Pancreatic β cells are responsible for insulin secretion and are important for glucose regulation in a healthy body and diabetic disease patient without prelabeling of islets. While the …
Number of citations: 29 pubs.acs.org
MP McLaughlin - 1977 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the originał Page 1 LLLGLGGGGGGG GGG aaLLL This material was produced from a microfilm copy of the original …
Number of citations: 3 search.proquest.com

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